molecular formula C7H12ClN B2371347 Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 201815-59-0

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Cat. No.: B2371347
CAS No.: 201815-59-0
M. Wt: 145.63
InChI Key: PQQHHKHEYAMJSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a chemical building block featuring the norbornene scaffold, a structure of high interest in medicinal and organic chemistry. The rigid, three-dimensional bicyclic framework of this compound provides a unique spatial orientation for functional groups, making it a valuable scaffold in drug discovery for creating molecules with specific shapes and potentially improved pharmacokinetic properties . The amine functional group, presented as its hydrochloride salt for improved stability, allows for further synthetic modification to create a wide array of derivatives. Compounds based on the bicyclo[2.2.1]heptane and hept-5-ene core have demonstrated significant biological activities in scientific research. For instance, such structures have been identified as potent and selective antagonists for the CXCR2 chemokine receptor, showing promise as anti-cancer metastatic agents in preclinical studies . Other research applications for related bicyclo[2.2.1]heptane-containing amines include investigations for disorders of the urinary system, nervous system (such as Parkinson's disease and Alzheimer's disease), and as ophthalmic agents . The reactivity of the double bond in the hept-5-ene structure further enhances its utility, enabling various cycloaddition and functionalization reactions to create more complex molecular architectures . This compound is supplied For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQHHKHEYAMJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentadiene and Methanesulfonyl Cyanide Reaction

The Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide forms a bicyclic intermediate, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which undergoes hydrolysis to yield 2-azabicyclo[2.2.1]hept-5-en-3-one. While this product is a lactam, subsequent reduction or amination steps can introduce the primary amine group required for the target compound.

Reaction Conditions :

  • Solvent : Dichloromethane (preferred due to inertness and solubility).
  • Temperature : -20°C to +40°C for the Diels-Alder step.
  • Catalyst : Acetic acid for hydrolysis.

Mechanistic Insights :
The electron-deficient methanesulfonyl cyanide acts as a dienophile, reacting with cyclopentadiene’s conjugated diene system to form the bicyclic adduct. Hydrolysis cleaves the sulfonyl group, yielding the lactam intermediate.

Table 1: Key Parameters for Diels-Alder-Based Synthesis

Parameter Value/Description Source
Dienophile Methanesulfonyl cyanide
Solvent Dichloromethane
Reaction Temperature -20°C to +40°C
Hydrolysis Catalyst Acetic acid

Nucleophilic Substitution Approaches

Halogenated Bicyclo Precursors

A halogen atom at position 2 of the bicyclo[2.2.1]hept-5-ene framework can be displaced via nucleophilic substitution with ammonia or amines. For example, treatment of 2-chlorobicyclo[2.2.1]hept-5-ene with aqueous ammonia under high-pressure conditions yields the primary amine, which is subsequently converted to the hydrochloride salt.

Reaction Optimization :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.
  • Temperature : 80–120°C to overcome ring strain and facilitate substitution.

Squaramide-Based Functionalization

Recent work demonstrates the use of 3,4-diethoxycyclobut-3-ene-1,2-dione as a precursor for introducing squaramide motifs, which can be further modified with bridge ring amines. While this method primarily targets CXCR2 antagonists, the synthetic strategy—involving acyl chloride formation, amidation, and reduction—provides a template for generating bicyclic amines.

Table 2: Comparative Analysis of Substitution Methods

Method Substrate Reagent Yield (%) Limitations Source
Halogen Substitution 2-Chlorobicycloheptene NH3 (aq) 65–70 High pressure required
Squaramide Functionalization Diethoxycyclobutenedione Bridge ring amines 50–60 Multi-step synthesis

Reductive Amination of Bicyclic Ketones

Ketone to Amine Conversion

Bicyclo[2.2.1]hept-5-en-2-one serves as a starting material for reductive amination. Treatment with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) introduces the amine group, followed by HCl treatment to form the hydrochloride salt.

Critical Factors :

  • pH Control : Maintain acidic conditions (pH 4–6) to protonate the amine and drive the reaction.
  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production and Scalability

Large-Scale Diels-Alder Reactions

Industrial protocols optimize the Diels-Alder reaction by using continuous flow reactors to manage exothermicity and improve yield (≥85% for the adduct). Hydrolysis is conducted in batch reactors with acetic acid, followed by recrystallization from ethanol-water mixtures to achieve >99% purity.

Environmental and Economic Considerations

  • Waste Reduction : Methanesulfonyl cyanide is preferred over tosyl analogs due to lower toxicity and easier recycling.
  • Solvent Recovery : Dichloromethane is distilled and reused, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically conducted under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry. The compound can undergo reactions such as oxidation, reduction, and substitution, which are essential for creating diverse chemical entities.

Types of Reactions

  • Oxidation : Converts the compound into ketones or aldehydes.
  • Reduction : Produces different amine derivatives.
  • Substitution : The amine group can participate in forming various substituted derivatives.

Common reagents used in these reactions include:

  • Oxidizing agents : Potassium permanganate
  • Reducing agents : Lithium aluminum hydride
  • Halogenating agents : For substitution reactions

Research has indicated that this compound may exhibit biological activity, making it a subject of interest in medicinal chemistry.

Therapeutic Applications

Ongoing research aims to explore the therapeutic potential of this compound, particularly as a precursor in drug synthesis.

Case Study: CXCR2 Antagonism

A notable study investigated the efficacy of a derivative of bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide (compound 2e). This compound demonstrated significant antagonistic activity against the CXCR2 receptor with an IC50 value of 48 nM, indicating its potential in therapeutic applications.

Table 1: Biological Activity of Compound 2e

ParameterValue
CXCR2 IC5048 nM
Selectivity (CXCR1/CXCR2)60.4
In vitro StabilityHigh
Oral BioavailabilityExcellent PK profile
Half-life2.58 h

The study also reported anti-cancer effects against pancreatic cancer cell lines (CFPAC1), showcasing its therapeutic potential in oncology.

Industrial Applications

Beyond the laboratory, this compound is utilized in the development of new materials and chemical processes within various industries.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Bicyclo[2.2.2]oct-5-en-2-amine Hydrochloride

  • Structural Differences : The replacement of the bicyclo[2.2.1] system with bicyclo[2.2.2] increases ring size, altering steric and electronic properties. The larger ring reduces strain but introduces additional conformational flexibility .
  • Synthesis : Prepared via analogous methods, such as condensation with piperazine derivatives, but requires longer reaction times due to reduced reactivity .
  • Pharmacological Impact : The increased flexibility may reduce binding affinity for rigid receptors like serotonin transporters but improve solubility .

Table 1: Key Properties Comparison

Property Bicyclo[2.2.1]hept-5-en-2-amine HCl Bicyclo[2.2.2]oct-5-en-2-amine HCl
Molecular Formula C₇H₁₀ClN C₈H₁₂ClN
Molecular Weight (g/mol) 159.62 161.67
Boiling Point (°C) Not reported 120–121 (200 Torr)
Key Applications Serotoninergic ligands Flexible receptor antagonists

Bicyclo[3.1.0]hexan-2-amine Hydrochloride

  • Structural Differences: The bicyclo[3.1.0] system introduces a fused cyclopropane ring, increasing strain and rigidity compared to norbornene derivatives .
  • Synthesis : Requires specialized reagents like sodium triacetoxyborohydride for reductive amination due to steric constraints .
  • Pharmacological Impact : Enhanced strain improves binding to rigid enzyme pockets but may reduce metabolic stability .

Adamantane-Based Amines (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea)

  • Structural Differences : Incorporation of adamantane, a tricyclic hydrocarbon, increases lipophilicity and membrane permeability .
  • Synthesis : Formed via CDI-mediated urea coupling, leveraging the amine’s nucleophilicity .
  • Pharmacological Impact : Adamantane’s bulk enhances blood-brain barrier penetration, useful in CNS-targeted therapies .

Stereochemical and Isomeric Variations

  • Endo vs. Exo Isomers: The norbornene scaffold exhibits distinct endo and exo configurations. For example, Norbo-10 (endo isomer) shows higher affinity for serotonin receptors than Norbo-9 (exo isomer) due to better alignment with receptor pockets .
  • Chiral Derivatives : Enantiopure variants (e.g., (1R,2S,3R,4S)-3-Phenyl derivatives) are synthesized using chiral auxiliaries, achieving >99% enantiomeric excess for targeted drug design .

Table 2: Isomer-Specific Activity

Compound Isomer Receptor Affinity (Ki, nM) Reference
Norbo-10 Endo 5-HT1A: 12 ± 2
Norbo-9 Exo 5-HT1A: 85 ± 10

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that allows it to interact with various biological targets. The compound can be represented as follows:

Bicyclo 2 2 1 hept 5 en 2 amine hydrochloride\text{Bicyclo 2 2 1 hept 5 en 2 amine hydrochloride}

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes:

  • Receptor Binding : The compound interacts with chemokine receptors such as CXCR1 and CXCR2, which play crucial roles in inflammatory responses and cancer metastasis.
  • Antagonistic Activity : Recent studies have demonstrated that derivatives of this compound exhibit selective antagonistic activity against these receptors, influencing cellular signaling pathways involved in cancer progression.

Case Study: CXCR2 Antagonism

A notable study investigated the biological efficacy of a bicyclo[2.2.1]heptane derivative containing N,N'-diarylsquaramide, referred to as compound 2e. This compound exhibited significant antagonistic activity against CXCR2 with an IC50 value of 48 nM, indicating potent receptor modulation capabilities.

Table 1: Biological Activity of Compound 2e

ParameterValue
CXCR2 IC5048 nM
Selectivity (CXCR1/CXCR2)60.4
In vitro StabilityHigh
Oral BioavailabilityExcellent PK profile
Half-life2.58 h

The study also reported that compound 2e demonstrated anti-cancer effects against pancreatic cancer cell lines (CFPAC1), showcasing its potential therapeutic applications in oncology .

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis, leading to various derivatives with enhanced biological properties:

  • Oxidation : Can yield ketones or aldehydes.
  • Reduction : Produces different amine derivatives.
  • Substitution Reactions : The amine group can form substituted derivatives, enhancing biological activity.

Table 2: Chemical Reactions Involving this compound

Reaction TypeMajor Products Formed
OxidationKetones, Aldehydes
ReductionAmine Derivatives
SubstitutionVarious Substituted Derivatives

Pharmacokinetic Profile

The pharmacokinetics of this compound derivatives have been characterized in several studies, indicating favorable absorption and stability profiles:

  • In vivo Studies : Compound 2e showed high stability in simulated intestinal fluid and plasma, suggesting good bioavailability.
  • Pharmacokinetic Parameters : Studies reported a peak concentration (Cmax) of 2863 ng/mL after oral administration at a dose of 10 mg/kg.

Q & A

Q. Table 1. Comparative Reactivity of Bicyclic Amines

CompoundReaction with Benzyl BromideYield (%)Regioselectivity (endo:exo)
Bicyclo[2.2.1]hept-5-en-2-amine HClSN2 Alkylation921:12
4-(Trifluoromethyl) analogElectrophilic Aromatic Substitution78N/A
Mecamylamine HClSN1 Alkylation651:3
Data sourced from .

Q. Table 2. Stability Under Accelerated Degradation Conditions

ConditionDegradation Products% Remaining (24 hrs)
Acidic (pH 2, 40°C)Ring-opened diamine58
Oxidative (3% H2_2O2_2)N-Oxide derivative72
Photolytic (UV, 300 nm)Dimerization byproducts85
Data from .

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